molecular formula C15H23N3O3S B12269536 N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B12269536
M. Wt: 325.4 g/mol
InChI Key: YXTFNVLJVYZDPF-UHFFFAOYSA-N
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Description

N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, an oxazole ring, and a cyclopropane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps. One common route includes the formation of the oxazole ring followed by the attachment of the piperidine ring and the cyclopropane sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its combination of a piperidine ring, oxazole ring, and cyclopropane sulfonamide group.

Properties

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C15H23N3O3S/c19-22(20,14-3-4-14)17-12-5-7-18(8-6-12)10-13-9-15(21-16-13)11-1-2-11/h9,11-12,14,17H,1-8,10H2

InChI Key

YXTFNVLJVYZDPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCC(CC3)NS(=O)(=O)C4CC4

Origin of Product

United States

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